1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C9H10BrNOS It is characterized by the presence of an amino group, a mercapto group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one typically involves the bromination of 1-(3-Amino-2-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents such as ethanol or water.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with the nucleophile replacing the bromine atom.
Scientific Research Applications
1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The amino and mercapto groups can form covalent bonds with biological macromolecules, potentially inhibiting their function. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or nucleic acids, leading to modifications that affect their activity.
Comparison with Similar Compounds
- 1-(3-Amino-2-mercaptophenyl)-3-chloropropan-2-one
- 1-(3-Amino-2-mercaptophenyl)-3-iodopropan-2-one
- 1-(3-Amino-2-mercaptophenyl)-3-fluoropropan-2-one
Comparison: Compared to its analogs, 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one is unique due to the specific reactivity of the bromine atom. Bromine is a better leaving group than chlorine or fluorine, making the compound more reactive in substitution reactions. Additionally, the size and electronegativity of bromine influence the compound’s overall reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H10BrNOS |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(3-amino-2-sulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-7(12)4-6-2-1-3-8(11)9(6)13/h1-3,13H,4-5,11H2 |
InChI Key |
CQKYYIHJOLBRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)S)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.